molecular formula C11H11NO3 B3020967 (2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 37904-19-1

(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3020967
CAS No.: 37904-19-1
M. Wt: 205.21 g/mol
InChI Key: GTNDLSMAJWWVCH-AATRIKPKSA-N
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Description

(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid is a chemical compound supplied for research purposes. It belongs to a class of compounds known as 4-oxo-2-aminobut-2-enoic acids, which have been investigated in various biochemical contexts . Compounds with this core structure are of significant interest in medicinal chemistry research due to their potential biological activities. For instance, structural analogs have been studied for their antibacterial properties against microorganisms such as Staphylococcus aureus and Escherichia coli . The compound's structure features a conjugated system and an amide bond, which may contribute to its reactivity and function in research settings. Researchers utilize this family of compounds as building blocks in organic synthesis and for exploring structure-activity relationships in drug discovery programs. This product is intended for laboratory research by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Always refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

(E)-4-(3-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDLSMAJWWVCH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54012-55-4
Record name NSC166477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 3-methylaniline with maleic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Research

The compound's structural characteristics suggest potential applications in drug development. Its ability to interact with biological macromolecules makes it a candidate for further exploration in medicinal chemistry. Studies indicate that derivatives of similar compounds exhibit various biological activities, including neuroprotective and anti-inflammatory effects. For instance, compounds like 3-methylphenylalanine are noted for their neuroprotective properties, which could extend to (2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid through structural similarities.

Biochemical Pathways

This compound may play a role in metabolic pathways due to its amino acid characteristics. Its interactions with enzymes could facilitate various biochemical reactions, making it relevant for studies focused on metabolism and enzymatic activity.

Synthetic Chemistry

The compound can be synthesized through multiple routes, showcasing its versatility in synthetic applications. Its synthesis is of interest not only for academic research but also for industrial applications where organic compounds are needed for the production of pharmaceuticals and agrochemicals.

Interaction Studies

Understanding how this compound interacts with other biological molecules is crucial for its application in drug design and development. Interaction studies can reveal binding affinities and mechanisms of action, which are essential for developing effective therapeutics.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-MethylphenylalanineContains a phenylalanine backboneNeuroprotective effects
5-MethyltryptophanIndole structure with methyl substitutionAntidepressant properties
4-Aminobenzoic AcidAn aromatic amine derivativeAntibacterial properties
2-Aminobenzoic AcidAn amino derivative of benzoic acidPotential anti-inflammatory effects

These compounds exhibit unique biological activities that may overlap with those of this compound but differ significantly in their mechanisms and applications.

Case Study 1: Neuroprotective Properties

Research indicates that derivatives similar to this compound can offer neuroprotective benefits. A study focusing on the neuroprotective effects of 3-methylphenylalanine demonstrated its ability to mitigate neuronal damage in vitro, suggesting that this compound may exhibit similar properties due to structural similarities.

Case Study 2: Anti-inflammatory Effects

Another area of research has investigated the anti-inflammatory effects of compounds related to this compound. For instance, 2-Aminobenzoic Acid has shown promise in reducing inflammation markers in clinical studies, which could imply that this compound might also possess such capabilities.

Mechanism of Action

The mechanism of action of (2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula MW Substituent Position/Type Key Property Reference
(2E)-4-[(3-Methylphenyl)amino]-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 meta-methyl Low water solubility
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 para-methyl, Z isomer pKa = 2.81 ± 0.25
(E)-4-((4-(2-hydroxybenzamido)phenyl)amino)-... C₁₇H₁₄N₂O₅ 326.30 para-hydroxybenzamido Tyrosinase affinity: -7.5 kcal/mol

Biological Activity

(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as a derivative of 4-oxobutenoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a 3-methylphenyl group attached to an amino group, which is crucial for its interaction with biological targets.

The synthesis of this compound typically involves the condensation of 3-methylaniline with maleic anhydride under reflux conditions in a solvent like toluene or xylene. The product is purified through recrystallization or chromatography to achieve high purity. Its molecular formula is C11H13NO3C_{11}H_{13}NO_3, and it has a CAS number of 37904-19-1.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding either at the active site or at allosteric sites, thereby modulating various biochemical pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antimicrobial Properties : There is evidence indicating that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

Table 1: Summary of Biological Activities

Activity Type Findings Reference
AntioxidantExhibits significant scavenging activity
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces TNF-alpha levels in cell cultures

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties, this compound was tested against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid?

  • Methodological Answer : The compound is synthesized via a condensation reaction between maleic anhydride and 3-methylaniline (p-toluidine). The reaction is typically conducted under reflux in acetic acid, followed by purification via recrystallization using ethanol or methanol. Stoichiometric control (1:1 molar ratio of reactants) and temperature monitoring (70–80°C) are critical to minimize side products like unreacted anhydride or over-substituted derivatives. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Methodological Answer : Characterization involves:

  • Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹, conjugated C=C bond at ~1600 cm⁻¹, and N-H stretch at ~3300 cm⁻¹) .
  • ¹H NMR Spectroscopy : Signals for the α,β-unsaturated carbonyl system (δ 6.2–7.5 ppm for vinyl protons) and the 3-methylphenyl group (δ 2.3 ppm for CH₃) .
  • Potentiometric Titration : Determination of acidity constants (pKa) for the carboxyl group, which typically ranges between 3.5–4.5 due to conjugation with the enone system .

Q. What are the primary biological activity screening methods for this compound?

  • Methodological Answer : Initial screenings focus on antimicrobial activity using agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values are determined via broth microdilution. For anticancer potential, cytotoxicity assays (e.g., MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) are conducted, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR/IR) be resolved during analysis?

  • Methodological Answer : Contradictions often arise from tautomerism (keto-enol equilibria) or impurities. Strategies include:

  • Multi-Step Functional Group Analysis : Sequential identification of reaction-analytical centers (e.g., -Ph-CH₃, C-N, C=O, conjugated C=C) using hyphenated techniques like LC-MS or GC-MS .
  • Variable-Temperature NMR : To detect dynamic processes (e.g., rotamers) by observing peak splitting or coalescence at elevated temperatures .
  • Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled reactants to trace unexpected signals .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic structure. Key parameters include:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess electrophilicity at the α,β-unsaturated carbonyl.
  • Natural Bond Orbital (NBO) Analysis : Charge distribution on carbonyl oxygen and nitrogen to predict regioselectivity in Michael additions .

Q. How does the 3-methylphenyl substituent influence the compound’s physicochemical properties compared to analogs?

  • Methodological Answer : The methyl group enhances lipophilicity (logP increases by ~0.5–1.0 units) and steric hindrance, reducing reaction rates in bulky nucleophile additions. Comparative studies using Hammett σ constants show electron-donating methyl groups stabilize the enolate intermediate, altering keto-enol tautomer ratios. Solubility in aqueous buffers decreases, requiring co-solvents like DMSO for biological assays .

Q. What strategies optimize yield in large-scale synthesis while minimizing isomerization?

  • Methodological Answer :

  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) to stabilize the transition state and favor the (2E)-isomer.
  • Low-Tradient Solvents : Ethanol/water mixtures reduce thermal isomerization.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress, enabling early termination to prevent byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid

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